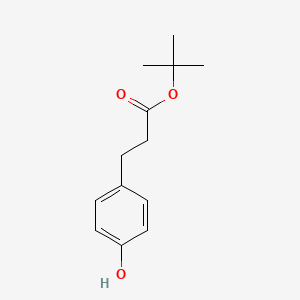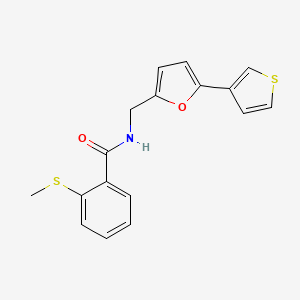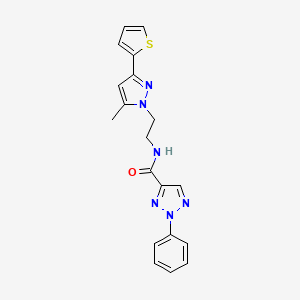
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide" is a quinoline derivative that is part of a broader class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group suggests potential for increased biological activity or specificity due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's binding to biological targets.
Synthesis Analysis
The synthesis of related quinoline carboxamides typically involves the lithiation of N-benzyl pyridine and quinoline carboxamides, followed by intramolecular attack on the pyridine or quinoline ring. This can lead to a variety of polycyclic heterocycles, including pyrrolopyridines and pyrroloquinolines, which can be further modified through oxidation, protonation, alkylation, or acylation .
Molecular Structure Analysis
The molecular structure of N-(4-fluorophenyl)pyridinecarboxamides has been studied through crystal structure analyses and computational methods. These studies reveal that the position of the fluorine atom and the nitrogen substituents significantly influence the molecular conformation and supramolecular aggregation of these compounds. The crystal structure analyses show different primary aggregation processes, which are influenced by intermolecular hydrogen bonding and aromatic ring stacking interactions .
Chemical Reactions Analysis
Quinoline-2-carboxamide derivatives can be labeled with carbon-11 to create potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds exhibit high specific binding to PBR in various organs, suggesting their utility in biological imaging applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. The introduction of a fluorophenyl group can enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties. The crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, demonstrates the importance of non-covalent interactions, such as hydrogen bonds and π-π stacking, in determining the compound's solid-state properties .
科学的研究の応用
Chemosensor Development
A study highlighted the synthesis of a chemosensor based on a quinoline derivative for the selective detection of Zn2+ in aqueous solution and living cells, demonstrating remarkable fluorescence enhancement upon binding to Zn2+, supported by theoretical calculations. This advancement presents a practical system for monitoring Zn2+ concentrations, crucial for environmental and biological samples (Park et al., 2015).
Targeted Drug Delivery
Research involving quinoline-2-carboxamide derivatives has explored their potential in forming coordinate bonds with metal ions, leading to complexes capable of targeted NO delivery to biological sites. This targeted approach could revolutionize treatments for various conditions, including tumors, where NO release is triggered by irradiation (Yang et al., 2017).
Novel Therapeutic Agents
The exploration of quinoline-2-carboxamide derivatives has extended into the development of radioligands for non-invasive assessment of peripheral benzodiazepine receptors with PET imaging, indicating their potential as promising radioligands for imaging purposes (Matarrese et al., 2001).
Another significant application involves the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating potent anticancer activity through mechanisms that include apoptosis induction and potential inhibition of hTopoIIα, highlighting their promise as novel anticancer agents (Bhatt et al., 2015).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-15-5-7-16(8-6-15)24-21(26)18-13-20(14-9-11-23-12-10-14)25-19-4-2-1-3-17(18)19/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOFTXLSBTKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2500386.png)

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)


![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)


![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)